molecular formula C6H9N3O2 B3254472 3,5-Dimethoxypyrazin-2-amine CAS No. 23902-84-3

3,5-Dimethoxypyrazin-2-amine

Cat. No. B3254472
CAS RN: 23902-84-3
M. Wt: 155.15 g/mol
InChI Key: OEXYSFBGMXNAIA-UHFFFAOYSA-N
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Patent
US04343802

Procedure details

A mixture of 0.1 mole of 2-amino-3-methoxy-5-bromopyrazine and 0.1 mole of sodium in 160 ml. of anhydrous methanol is refluxed 5-10 hours and poured into water. The product is extracted with ether or chloroform and recrystallized from a suitable solvent such as ethanol to give 2-amino-3,5-dimethoxypyrazine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[N:6][C:5](Br)=[CH:4][N:3]=1.[Na].[CH3:12][OH:13]>O>[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[N:6][C:5]([O:13][CH3:12])=[CH:4][N:3]=1 |^1:10|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
NC1=NC=C(N=C1OC)Br
Name
Quantity
0.1 mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether or chloroform
CUSTOM
Type
CUSTOM
Details
recrystallized from a suitable solvent such as ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.